molecular formula C11H12O4 B063851 3-(4-Ethoxyphenyl)-2-oxopropanoic acid CAS No. 175897-64-0

3-(4-Ethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B063851
CAS No.: 175897-64-0
M. Wt: 208.21 g/mol
InChI Key: WQZWNXOSZXKBNN-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-oxopropanoic acid is an α-keto carboxylic acid derivative characterized by an ethoxy-substituted phenyl ring at the C3 position of the propanoic acid backbone. This compound belongs to the broader class of arylpyruvic acids, which are pivotal intermediates in metabolic pathways and pharmaceutical synthesis.

Properties

CAS No.

175897-64-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

WQZWNXOSZXKBNN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural analogs and their molecular attributes:

Compound Name Substituent at C3 Position Molecular Formula Molecular Weight (Da) Key References
3-(4-Ethoxyphenyl)-2-oxopropanoic acid 4-Ethoxyphenyl C₁₁H₁₂O₄ 208.21
3-(4-Hydroxyphenyl)-2-oxopropanoic acid 4-Hydroxyphenyl C₉H₈O₄ 180.16
3-(3-Indolyl)-2-oxopropanoic acid 3-Indolyl C₁₁H₉NO₃ 203.19
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid Cyclohex-2-enyl C₉H₁₂O₃ 168.19
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid 3,4-Dihydroxyphenyl C₉H₈O₅ 196.16

Structural Insights :

  • Ethoxyphenyl vs.
  • Indolyl vs. Phenyl: The indole ring in 3-(3-Indolyl)-2-oxopropanoic acid enables π-π stacking interactions and hydrogen bonding, which are critical for binding to enzymes in tryptophan metabolism .
This compound
3-(4-Hydroxyphenyl)-2-oxopropanoic Acid
  • Role in Tyrosine Metabolism : A key intermediate in the degradation of tyrosine, linked to alkaptonuria and neurodegenerative disorders .
  • Antioxidant Properties: The phenolic hydroxyl group contributes to radical scavenging activity .
3-(3-Indolyl)-2-oxopropanoic Acid
  • Gut Microbiota Modulation : Upregulated in fermented feed studies, enhancing tryptophan metabolism and reducing intestinal inflammation via kynurenine pathway regulation .
  • Anti-Inflammatory Effects : Linked to reduced IL-6 and TNF-α levels in murine models .
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic Acid
  • Natural Product Biosynthesis: A precursor in salinosporamide A (a proteasome inhibitor) biosynthesis in Salinispora tropica .
  • Enzymatic Isomerization : BacB enzyme catalyzes its isomerization to stabilize intermediates in antibiotic pathways .

Pharmacological and Industrial Relevance

Compound Applications Mechanism/Pathway References
Ethoxyphenyl derivative Synthetic intermediate for β-lactamase inhibitors MW-assisted condensation with amines
Hydroxyphenyl derivative Diagnostic marker for metabolic disorders Tyrosine catabolism
Indolyl derivative Anti-inflammatory nutraceuticals Tryptophan → Kynurenine pathway
Cyclohexenyl derivative Antibiotic precursor Nonribosomal peptide synthesis

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